molecular formula C18H15NO5 B2572631 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 869079-70-9

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B2572631
CAS No.: 869079-70-9
M. Wt: 325.32
InChI Key: QRGBWONYEUCQTP-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been studied for their inhibitory effects against EGFR and VEGFR-2 in the treatment of triple-negative cancer .

Future Directions

The compound and its derivatives have shown interesting biological properties such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-diabetic activities . This suggests potential future directions in exploring these properties further for therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways that control cell proliferation, apoptosis, and differentiation. Furthermore, it affects the expression of genes involved in these processes, thereby altering cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves several steps. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde and acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with N-(4-methoxyphenyl)-2-chloroacetamide to yield the target compound . The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by purification steps such as recrystallization.

Chemical Reactions Analysis

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Comparison with Similar Compounds

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can be compared to other chromen-2-one derivatives and phenylacetamides. Similar compounds include:

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBWONYEUCQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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